Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1416339-39-3
VCID: VC5041856
InChI: InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-3-2-4-11-5-8/h2-5,7H,6H2,1H3
SMILES: COC(=O)CN1C=NC(=N1)C2=CN=CC=C2
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

CAS No.: 1416339-39-3

Cat. No.: VC5041856

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate - 1416339-39-3

Specification

CAS No. 1416339-39-3
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name methyl 2-(3-pyridin-3-yl-1,2,4-triazol-1-yl)acetate
Standard InChI InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-3-2-4-11-5-8/h2-5,7H,6H2,1H3
Standard InChI Key GKEQCHFNQDMITN-UHFFFAOYSA-N
SMILES COC(=O)CN1C=NC(=N1)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-(3-pyridin-3-yl-1,2,4-triazol-1-yl)acetate . Its molecular formula is C10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2, with a molecular weight of 218.21 g/mol . The structure integrates a 1,2,4-triazole ring linked to a pyridine moiety and an ester-functionalized acetate chain (Fig. 1).

Table 1: Key Identifiers of Methyl 2-(3-(Pyridin-3-yl)-1H-1,2,4-Triazol-1-yl)Acetate

PropertyValue
CAS Registry Number1416339-39-3
PubChem CID84220694
SMILESCOC(=O)CN1C=NC(=N1)C2=CN=CC=C2
InChI KeyGKEQCHFNQDMITN-UHFFFAOYSA-N
Molecular Weight218.21 g/mol

Structural Analysis

The triazole ring exists in a planar configuration, with the pyridin-3-yl group introducing aromaticity and electronic heterogeneity. The acetoxymethyl substituent enhances solubility in polar organic solvents, a critical feature for reactivity in synthetic applications . X-ray crystallography of analogous compounds confirms the predominance of the 1,4-disubstituted triazole regioisomer under standard synthetic conditions .

Synthesis and Reaction Pathways

Table 2: Representative Alkylation Reaction Conditions

ReagentConditionsYield (%)
Methyl bromoacetateAcetone, K2_2CO3_346–52
Benzyl bromoacetateDMF, Cs2_2CO3_358

Continuous-Flow Synthesis

Recent advancements highlight the use of continuous-flow reactors to improve efficiency and safety. A metal-free, two-step protocol involves:

  • Acetamide Formation: Condensation of pyridine-3-carboxamide with methyl glycinate under acidic conditions.

  • Cyclization: Intramolecular dehydration to form the triazole core .

This approach achieves yields up to 73% while eliminating hazardous intermediates and reducing purification needs . Flow chemistry also mitigates risks associated with exothermic reactions, enabling scalable production .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in dichloromethane, dimethylformamide, and methanol but is poorly soluble in water. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions .

Spectroscopic Characterization

  • 1^1H NMR (700 MHz, DMSO-d6d_6): Signals at δ 8.29 (s, 1H, triazole), 8.08–7.25 (m, 4H, pyridine), 4.72 (s, 2H, CH2_2), 3.68 (s, 3H, OCH3_3) .

  • IR: Strong absorption bands at 1720 cm1^{-1} (C=O ester) and 1600 cm1^{-1} (C=N triazole) .

Applications and Derivatives

Pharmaceutical Relevance

1,2,4-Triazoles are privileged scaffolds in drug discovery due to their bioisosteric resemblance to amide bonds. Derivatives of methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate have been investigated as kinase inhibitors and antimicrobial agents . For instance, structural analogs exhibit IC50_{50} values below 10 nM against select cancer cell lines .

Materials Science

The compound’s π-conjugated system makes it a candidate for organic semiconductors. Incorporating pyridine enhances electron-transport properties, while the triazole ring provides thermal stability .

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